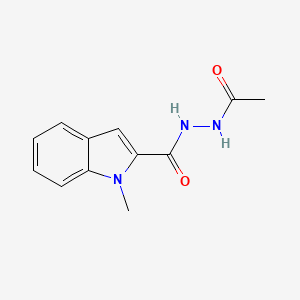
N'-acetyl-1-methyl-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. . N’-acetyl-1-methyl-1H-indole-2-carbohydrazide, in particular, has garnered interest for its unique chemical properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-1-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The general synthetic route can be summarized as follows:
Formation of Hydrazide: 1-methyl-1H-indole-2-carboxylic acid reacts with hydrazine hydrate to form 1-methyl-1H-indole-2-carbohydrazide.
Acetylation: The resulting carbohydrazide is then acetylated using acetic anhydride or acetyl chloride to yield N’-acetyl-1-methyl-1H-indole-2-carbohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-acetyl-1-methyl-1H-indole-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-acetyl-1-methyl-1H-indole-2-carboxylic acid, while reduction could produce N’-acetyl-1-methyl-1H-indole-2-carbohydrazine.
Aplicaciones Científicas De Investigación
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of N’-acetyl-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-indole-2-carbohydrazide: A precursor in the synthesis of N’-acetyl-1-methyl-1H-indole-2-carbohydrazide.
N’-acetyl-1H-indole-2-carbohydrazide: Similar structure but lacks the methyl group at the 1-position.
Uniqueness
N’-acetyl-1-methyl-1H-indole-2-carbohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetyl group and the methyl group at the 1-position can enhance its stability and potentially its efficacy in various applications .
Propiedades
Número CAS |
93397-85-4 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
N'-acetyl-1-methylindole-2-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)13-14-12(17)11-7-9-5-3-4-6-10(9)15(11)2/h3-7H,1-2H3,(H,13,16)(H,14,17) |
Clave InChI |
QEAZZJARUSSCOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC(=O)C1=CC2=CC=CC=C2N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



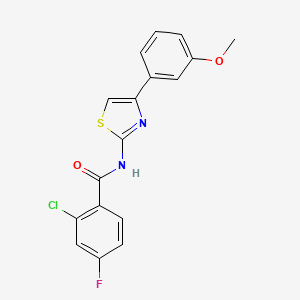


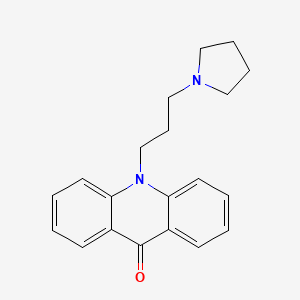
![[(2-Phenylpent-4-en-1-yl)sulfanyl]benzene](/img/structure/B14135457.png)
![2-[2-(Bromomethyl)-3,6-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14135458.png)
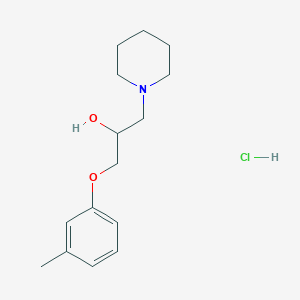
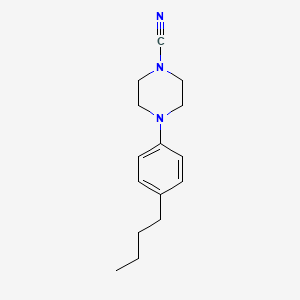
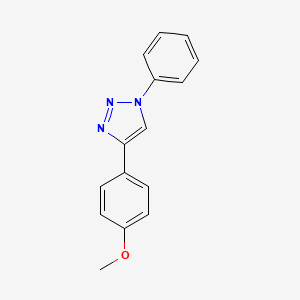

![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)


